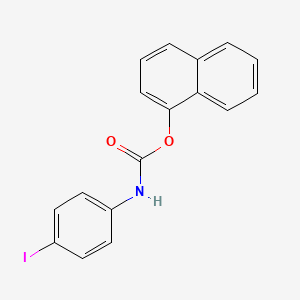![molecular formula C20H12Cl2F4N2O2 B14950093 4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its complex structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE typically involves multi-step organic reactions. The starting materials often include halogenated aromatic compounds and pyrimidinone derivatives. Common reaction conditions may involve:
Halogenation: Introduction of chlorine and fluorine atoms using reagents like chlorine gas or fluorine-containing compounds.
Etherification: Formation of the benzyl ether linkage using benzyl alcohol derivatives and suitable catalysts.
Vinylation: Introduction of the ethenyl group through reactions such as Heck coupling or Wittig reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the halogenated aromatic rings or the pyrimidinone core, potentially yielding dehalogenated or hydrogenated products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its halogenated aromatic rings and pyrimidinone core can interact with proteins, nucleic acids, and other biomolecules.
Medicine
The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest possible activity against certain biological targets, making it a candidate for drug discovery.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of 4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic rings and pyrimidinone core may enable it to bind to active sites or allosteric sites, modulating the activity of the target molecules. The exact pathways and molecular targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE: This compound itself.
Other Halogenated Pyrimidinones: Compounds with similar pyrimidinone cores but different halogenation patterns.
Fluorobenzyl Ethers: Compounds with similar benzyl ether linkages but different aromatic substitutions.
Uniqueness
The uniqueness of 4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE lies in its specific combination of halogenated aromatic rings, ethenyl group, and pyrimidinone core. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.
属性
分子式 |
C20H12Cl2F4N2O2 |
|---|---|
分子量 |
459.2 g/mol |
IUPAC 名称 |
4-[(E)-2-[3,5-dichloro-2-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C20H12Cl2F4N2O2/c21-13-7-11(5-6-14-9-17(20(24,25)26)28-19(29)27-14)18(15(22)8-13)30-10-12-3-1-2-4-16(12)23/h1-9H,10H2,(H,27,28,29)/b6-5+ |
InChI 键 |
AHWVRGTZEHKRIB-AATRIKPKSA-N |
手性 SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)Cl)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)F |
规范 SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)Cl)C=CC3=NC(=O)NC(=C3)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14950011.png)
![4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B14950017.png)
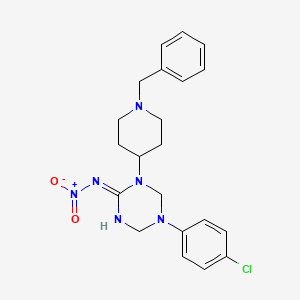
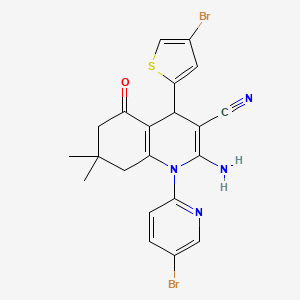
![3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B14950029.png)
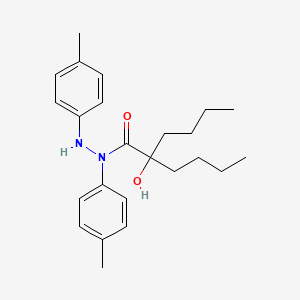
![2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14950065.png)

![({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone](/img/structure/B14950076.png)
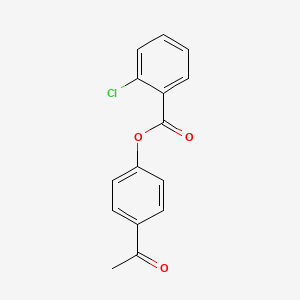
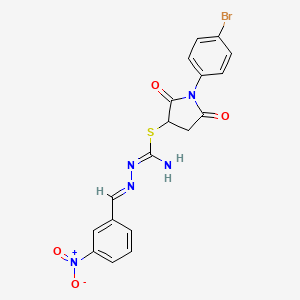
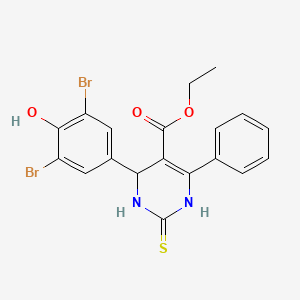
![Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate](/img/structure/B14950106.png)
